A Technical Guide to the Chemical Properties of 1-Isopropyl-1H-indazole-3-carboxylic Acid
A Technical Guide to the Chemical Properties of 1-Isopropyl-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-Isopropyl-1H-indazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular derivative, this guide also incorporates information on the parent compound, 1H-indazole-3-carboxylic acid, and general characteristics of N-alkylated indazole-3-carboxylic acids to provide a thorough understanding of its expected behavior and potential applications.
Core Chemical Properties
While specific quantitative data for 1-Isopropyl-1H-indazole-3-carboxylic acid is not extensively reported in publicly available literature, its fundamental properties can be inferred from its structure and data available for analogous compounds. The core structure consists of a bicyclic indazole ring system, functionalized with a carboxylic acid at the 3-position and an isopropyl group at the N1 position.
Table 1: Physicochemical Properties of 1-Isopropyl-1H-indazole-3-carboxylic Acid and its Parent Compound
| Property | 1-Isopropyl-1H-indazole-3-carboxylic acid | 1H-indazole-3-carboxylic acid |
| CAS Number | 173600-14-1[1] | 4498-67-3 |
| Molecular Formula | C₁₁H₁₂N₂O₂ | C₈H₆N₂O₂ |
| Molecular Weight | 204.23 g/mol | 162.15 g/mol |
| Appearance | Not specified (likely a solid) | Off-white to yellow crystalline powder |
| Melting Point | Data not available | 266-270 °C (decomposes) |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in polar organic solvents |
| pKa | Data not available | Data not available |
Synthesis and Reactivity
The synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid primarily involves the N-alkylation of the 1H-indazole-3-carboxylic acid core. A significant challenge in this synthesis is achieving regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring.
Experimental Protocol: Regioselective N1-Isopropylation of 1H-indazole-3-carboxylic acid
This protocol is based on established methods for the selective N1-alkylation of indazole derivatives.
Materials:
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1H-indazole-3-carboxylic acid
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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2-Bromopropane (Isopropyl bromide)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a stirred solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
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Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.
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Cool the mixture back to 0 °C and add 2-bromopropane (1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield 1-Isopropyl-1H-indazole-3-carboxylic acid.
Logical Workflow for N-Alkylation of Indazole-3-Carboxylic Acid
Caption: General workflow for the synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid.
Spectroscopic Characterization
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¹H NMR: The spectrum would be expected to show a characteristic septet and doublet for the isopropyl group protons. The aromatic protons of the indazole ring would appear in the downfield region. The carboxylic acid proton would likely be a broad singlet at a very downfield chemical shift.
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¹³C NMR: The spectrum would show signals for the isopropyl carbons, the aromatic carbons of the indazole ring, and the carbonyl carbon of the carboxylic acid.
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Infrared (IR) Spectroscopy: A broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would be present around 1700 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (204.23 g/mol ).
Biological Significance and Potential Applications in Drug Discovery
N-alkylated indazole-3-carboxylic acid derivatives are a class of compounds with significant biological activity, making them attractive scaffolds for drug development.
Potential Signaling Pathway Involvement
Derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell proliferation, survival, and motility. Overexpression and hyperactivity of PAK1 are implicated in various cancers. It is hypothesized that 1-Isopropyl-1H-indazole-3-carboxylic acid, as a precursor to potential amide derivatives, could be a valuable tool in the development of novel PAK1 inhibitors.
Hypothetical Signaling Pathway of a 1-Isopropyl-1H-indazole-3-carboxamide Derivative
Caption: Potential inhibition of the PAK1 signaling pathway.
Safety and Handling
Based on the Safety Data Sheet (SDS) for 1-Isopropyl-1H-indazole-3-carboxylic acid, the following safety precautions should be observed[1]:
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Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes[1].
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed[1].
Conclusion
1-Isopropyl-1H-indazole-3-carboxylic acid is a valuable building block in medicinal chemistry with potential applications in the development of novel therapeutics, particularly in oncology. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reasonably extrapolated from its parent compound and other N-alkylated indazole derivatives. The synthetic protocols and biological insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this promising class of molecules. Further experimental investigation is warranted to fully characterize its physicochemical properties and biological activity.
